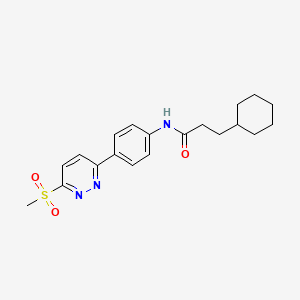
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs), which have been studied for their ability to selectively target androgen receptors in the body.
Mechanism Of Action
The mechanism of action of 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide involves its selective binding to androgen receptors in the body. This binding results in the activation of specific genes that are involved in the regulation of muscle and bone tissue growth and maintenance.
Biochemical And Physiological Effects
Studies have shown that 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has several biochemical and physiological effects, including increased muscle mass and strength, improved bone density, and increased insulin sensitivity. Additionally, this compound has been shown to have a low potential for causing androgenic side effects, such as prostate enlargement and hair loss.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted and specific research into the effects of androgens on muscle and bone tissue. However, one limitation is the relatively limited amount of research that has been conducted on this compound, which makes it difficult to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide, including further studies on its potential use in the treatment of muscle wasting and osteoporosis, as well as its potential use in other areas of medicine, such as cancer treatment and male contraception. Additionally, future research could focus on the development of more potent and selective 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide with fewer potential side effects.
Synthesis Methods
The synthesis of 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide involves several steps, including the reaction of 6-(methylsulfonyl)pyridazine-3-amine with 4-bromoacetophenone to form 4-(6-(methylsulfonyl)pyridazin-3-yl)acetophenone. This intermediate is then reacted with cyclohexylmagnesium bromide and subsequently with propanoyl chloride to yield the final product.
Scientific Research Applications
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest has been its potential use in the treatment of muscle wasting and osteoporosis, as it has been shown to have anabolic effects on skeletal muscle and bone tissue.
properties
IUPAC Name |
3-cyclohexyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)20-14-12-18(22-23-20)16-8-10-17(11-9-16)21-19(24)13-7-15-5-3-2-4-6-15/h8-12,14-15H,2-7,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBFTFCKROJHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

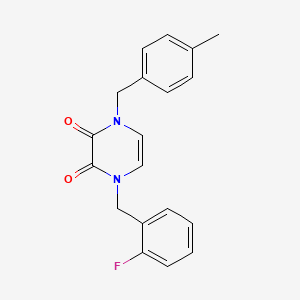
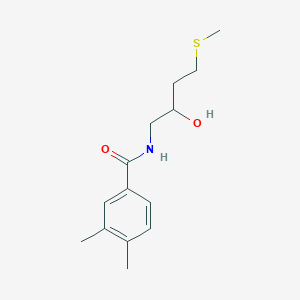
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
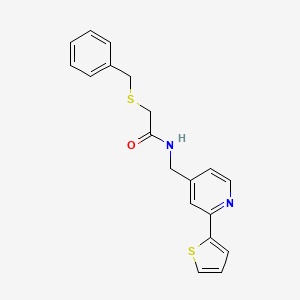
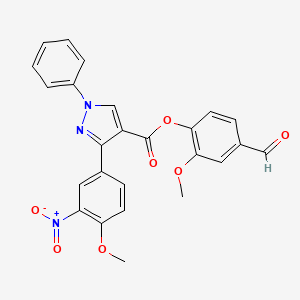
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
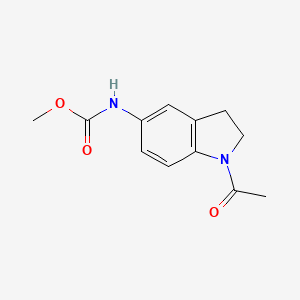
![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
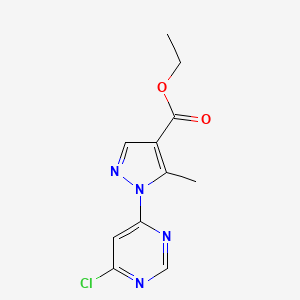
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)
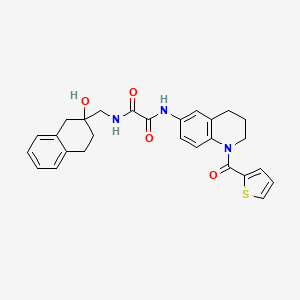
![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)